Indole-3-carboxaldehyde

Catalog No.
S564176
CAS No.
487-89-8
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-3-carboxaldehyde

CAS Number

487-89-8

Product Name

Indole-3-carboxaldehyde

IUPAC Name

1H-indole-3-carbaldehyde

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H

InChI Key

OLNJUISKUQQNIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=O

Synonyms

1H-Indole-3-aldehyde; 1H-Indole-3-carbaldehyde; 1H-Indole-3-methanal; 3-Formyl-1H-indole; 3-Formylindole; 3-Indolylformaldehyde; Indole-3-aldehyde; Indole-3-carbaldehyde; NSC 10118; β-Indolylaldehyde

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O

Gut Microbiome and Health

  • Intestinal Barrier Function: I3A, produced by gut bacteria, is being studied for its role in maintaining gut health by enhancing the intestinal barrier function. Research suggests it does this by promoting the expression of tight-junction proteins, which create a physical barrier against harmful substances entering the bloodstream [].
  • Atherosclerosis Prevention: Studies have shown that I3A can potentially alleviate atherosclerosis, a condition characterized by plaque buildup in arteries. This effect is believed to be mediated through its antioxidant properties and by reducing inflammation in endothelial cells lining the blood vessels [].
  • Sclerosing Cholangitis (PSC) Treatment: I3A is being explored for its potential therapeutic benefits in PSC, a chronic liver disease. Research indicates it may protect against liver fibrosis and inflammation by modulating the gut microbiota and promoting mucosal immune homeostasis [].

Radiotherapy and Hematopoietic Injury

  • Radiation Protection: Recent studies have demonstrated that I3A supplementation can help alleviate radiation-induced damage to hematopoietic stem and progenitor cells (HSPCs), responsible for blood cell production. This suggests I3A may offer protection against hematopoietic injury, a common side effect of radiotherapy, by promoting HSPC survival and regeneration [].

I3C is a metabolite of the essential amino acid L-tryptophan, produced by gut bacteria, particularly Lactobacillus species []. It's found in cruciferous vegetables like broccoli, cauliflower, and cabbage due to the breakdown of glucosinolates during digestion []. I3C has emerged as a potential player in various biological processes, making it a subject of ongoing research.


Molecular Structure Analysis

I3C possesses a unique heterocyclic structure. It consists of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. A formyl group (CHO) is attached at the third carbon position of the indole ring []. This structure offers interesting chemical functionalities:

  • The aromatic rings contribute to resonance stabilization, making the molecule relatively stable [].
  • The aldehyde group (CHO) is a reactive site, allowing I3C to participate in various condensation reactions [].
  • The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, potentially influencing interactions with other molecules [].

Chemical Reactions Analysis

Synthesis

I3C is primarily produced by gut bacteria through the breakdown of tryptophan. However, laboratory synthesis methods exist, involving reactions like the formylation of indole with various formylating agents [].

Reactions

I3C's primary reactive site is the aldehyde group. It can undergo condensation reactions with amines to form Schiff bases []. These reactions have potential applications in developing drug delivery systems [].

Decomposition


Physical And Chemical Properties Analysis

  • Formula: C₉H₇NO []
  • Molar Mass: 145.156 g/mol []
  • Melting Point: 198°C (388°F) []
  • Boiling Point: No data available
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol []. Solubility in water is limited.
  • Stability: Relatively stable under normal conditions. May decompose under high temperatures or strong acidic/basic environments.

The mechanism of action of I3C is a subject of ongoing research. Studies suggest its potential roles in various biological processes:

  • Aryl Hydrocarbon Receptor (AhR) Agonist: I3C may activate the AhR, a cellular receptor involved in detoxification and immune response regulation []. This activation might influence gene expression and cellular signaling pathways [].
  • Antimicrobial Activity: I3C exhibits antifungal properties against some fungal pathogens. The exact mechanism remains unclear but might involve disruption of fungal cell membranes.
Typical of aromatic aldehydes, including:

  • Oxidation: It can be oxidized to indole-3-carboxylic acid, a transformation that retains the indole structure while altering its functional properties .
  • Condensation Reactions: It readily undergoes condensation with nitromethane in a Henry reaction to yield 3-nitrovinyl indole . Additionally, it reacts with hydrazine derivatives to form hydrazone compounds, which can further undergo cyclization to produce more complex structures .
  • Deformylation: The compound can also undergo deformylation reactions, yielding various derivatives through intermediates such as quinazolinones .

Indole-3-carboxaldehyde exhibits notable biological activities, particularly as a metabolite of dietary L-tryptophan. It functions as a receptor agonist at the aryl hydrocarbon receptor, influencing immune responses by stimulating the production of interleukin-22 in intestinal immune cells. This activity is essential for maintaining mucosal immunity and protecting against pathogens . Furthermore, it has demonstrated antifungal properties, contributing to defense mechanisms in amphibians against chytridiomycosis .

The synthesis of indole-3-carboxaldehyde can be achieved through various methods:

  • Vilsmeier-Haack Reaction: This method involves the formylation of indole using phosphorus oxychloride and dimethylformamide, resulting in high yields and purity .
  • Grignard Reaction: Indole can react with Grignard reagents to yield indole-3-carboxaldehyde under appropriate conditions .
  • Reimer-Tiemann Reaction: Another method includes using aqueous potassium hydroxide and chloroform to facilitate the formylation process .
  • Direct Formylation: The potassium salt of indole may be treated with carbon monoxide under specific conditions to synthesize this compound .

Indole-3-carboxaldehyde serves as a versatile precursor in organic synthesis, particularly in:

  • Pharmaceutical Chemistry: It is utilized to synthesize biologically active compounds, including potential anti-inflammatory and anticancer agents.
  • Material Science: Its derivatives are explored for applications in organic electronics and photonic devices due to their unique electronic properties.
  • Agricultural Chemistry: The compound has been investigated for its potential use as a natural pesticide or fungicide due to its biological activity against certain pathogens.

Research on interaction studies involving indole-3-carboxaldehyde has focused on its reactivity with various nucleophiles and electrophiles. For instance, it has been shown to react with thiols and boronic acids under basic conditions, leading to diverse products that can be used in further synthetic applications . Additionally, studies have highlighted its role in multicomponent reactions, showcasing its versatility as a building block for complex molecular architectures .

Indole-3-carboxaldehyde shares structural similarities with several other compounds within the indole family. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
IndoleBasic structure without functional groupsFundamental unit for many derivatives
Indole-3-carboxylic acidContains a carboxylic acid groupMore polar than indole-3-carboxaldehyde
Indole-2-carboxaldehydeAldehyde group at position 2Different reactivity profile due to position change
5-HydroxyindoleHydroxy group at position 5Exhibits different biological activities

Indole-3-carboxaldehyde is unique among these compounds due to its specific positioning of the aldehyde functional group, which influences both its chemical reactivity and biological activity.

Vilsmeier-Haack Formylation Mechanisms

The Vilsmeier-Haack reaction stands as the most efficient and widely employed method for the introduction of a formyl group at the C-3 position of indole. This classic reaction involves the use of a substituted formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.

The reaction mechanism proceeds through several key steps:

  • Formation of the Vilsmeier reagent (substituted chloroiminium ion) from the reaction of DMF with POCl₃
  • Electrophilic attack of the Vilsmeier reagent at the electron-rich C-3 position of indole
  • Formation of an iminium intermediate
  • Hydrolysis during workup to yield the aldehyde product

The remarkable regioselectivity of this reaction toward the C-3 position stems from the electron-rich nature of this site in the indole nucleus. The reaction typically provides excellent yields and has been extensively studied and optimized over decades.

Table 1: Comparison of Classic Vilsmeier-Haack Reaction Conditions for Indole-3-carboxaldehyde Synthesis

Formamide SourceActivating AgentTemperature Range (°C)Reaction Time (h)Typical Yield (%)Reference
DMFPOCl₃-10 to 02-475-90
N-methylformanilidePOCl₃0 to 253-570-85
1,3-dimethylimidazolidin-2-onePOCl₃-10 to 02-365-80

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to address the environmental concerns associated with the stoichiometric use of POCl₃. A notable innovation is the P(III)/P(V)=O cycle-enabled catalytic formylation, which significantly reduces the amount of POCl₃ required while maintaining high yields.

Fischer Indole Cyclization Strategies

While the Fischer indole synthesis primarily focuses on constructing the indole core from phenylhydrazines and carbonyl compounds, it can be strategically employed in the synthesis of indole-3-carboxaldehyde derivatives. This approach involves designing precursors that incorporate masked aldehyde functionality that emerges at the C-3 position following the cyclization.

The Fischer indole synthesis proceeds through:

  • Condensation of phenylhydrazine with a carbonyl compound to form a phenylhydrazone
  • Tautomerization to an ene-hydrazine
  • -Sigmatropic rearrangement
  • Cyclization and aromatization with elimination of ammonia

For indole-3-carboxaldehyde synthesis, specially designed ketones containing protected aldehyde equivalents (such as acetals or dimethyl acetals) can be employed, which after cyclization and deprotection yield the desired 3-formyl products.

Reimer-Tiemann Reaction Modifications

The Reimer-Tiemann reaction, traditionally employed for the formylation of phenols, has been adapted for indole substrates. This reaction occurs under basic conditions in a protic solvent and employs chloroform as the formyl source.

For indoles, the reaction follows a distinctive pathway:

  • Generation of dichlorocarbene from chloroform under basic conditions
  • Reaction of the carbene with the electron-rich C-3 position of indole
  • Subsequent transformations leading to the introduction of the formyl group

While this method offers an alternative to the Vilsmeier-Haack approach, it generally provides lower yields and exhibits reduced regioselectivity. Nevertheless, it represents a valuable option when POCl₃-based methods are not suitable due to substrate sensitivity or other considerations.

Plant-Based Biosynthetic Networks

Tryptophan-Dependent Oxidation Cascades

In cruciferous plants such as Arabidopsis thaliana, ICA biosynthesis originates from the amino acid tryptophan through a multi-step oxidation cascade [1]. The pathway begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) via the action of cytochrome P450 enzymes CYP79B2 and CYP79B3 [1]. IAOx is subsequently metabolized to indole-3-acetonitrile (IAN) by CYP71A13, a step shared with the biosynthesis of the phytoalexin camalexin [1]. IAN then undergoes hydrolysis catalyzed by CYP71B6, yielding ICA and releasing cyanide as a byproduct [1]. A parallel route involves the oxidation of ICA to indole-3-carboxylic acid (ICOOH) through arabidopsis aldehyde oxidase 1 (AAO1), which operates in both stressed and non-stressed tissues [1].

Table 1: Key Enzymes in Plant-Based ICA Biosynthesis

EnzymeGeneFunctionSubstrateProduct
CYP79B2/B3CYP79B2/B3Tryptophan → Indole-3-acetaldoximeTryptophanIAOx
CYP71A13CYP71A13IAOx → Indole-3-acetonitrileIAOxIAN
CYP71B6CYP71B6IAN → Indole-3-carboxaldehyde + cyanideIANICA
AAO1AAO1ICA → Indole-3-carboxylic acidICAICOOH

These reactions are transcriptionally coordinated under stress conditions, such as silver nitrate exposure, which upregulates CYP71B6 and AAO1 alongside camalexin biosynthetic genes [1]. Metabolite profiling reveals that ICA derivatives, including 5-hydroxyindole-3-carbaldehyde glucosides, accumulate to levels comparable to camalexin during pathogen challenge, underscoring their defensive role [1].

CYP450-Mediated Functionalization

CYP450 enzymes further diversify ICA through hydroxylation and glucosylation. For instance, 5-hydroxyindole-3-carbaldehyde (5-HO-ICHO) and 6-hydroxyindole-3-carboxylic acid (6-HO-ICOOH) are major derivatives formed via CYP-mediated hydroxylation, followed by glucosyltransferase activity [1]. These modifications enhance metabolite stability and compartmentalization, with glucosides constituting >80% of the ICA/ICOOH derivative pool in Arabidopsis [1].

Table 2: Major ICA Derivatives in Arabidopsis thaliana

DerivativeModification TypeLocalizationAbundance (AgNO~3~-Induced)
5-Hydroxyindole-3-carbaldehyde glucosideHydroxylation + glucosylationVacuoleHigh
6-Hydroxyindole-3-carboxylic acid glucosideHydroxylation + glucosylationCell wallModerate
Indole-3-carboxylic acid methyl esterMethylationCytosolLow

CYP71B6’s dual functionality—hydrolyzing IAN to ICA and oxidizing it to ICOOH—highlights its centrality in balancing ICA and ICOOH pools during stress [1]. Kinetic studies of recombinant CYP71B6 in Saccharomyces cerevisiae demonstrate a substrate preference for IAN (K~m~ = 12 µM) over ICA (K~m~ = 45 µM), suggesting regulatory cross-talk between parallel pathways [1].

Microbial Production Systems

Probiotic Lactobacillus Metabolic Routes

While direct evidence for ICA production in Lactobacillus remains limited, gut microbiota studies imply that commensal bacteria metabolize tryptophan into ICA via the indole-3-pyruvate pathway [2]. In this route, tryptophan transaminases convert tryptophan to indole-3-pyruvate, which is subsequently decarboxylated to indole-3-acetaldehyde and oxidized to ICA [2]. Lactobacillus species may contribute to this process in vivo, as suggested by the upregulation of ICA in piglet colonic contents following probiotic supplementation [2]. However, genomic analyses of Lactobacillus strains have yet to identify homologs of plant-like CYP450s, indicating potential differences in enzymatic machinery [2].

Engineered Escherichia coli Expression Platforms

Metabolic engineering of Escherichia coli offers a promising route for scalable ICA production. Heterologous expression of Arabidopsis CYP79B2, CYP71A13, and CYP71B6 in E. coli reconstructs the plant-derived pathway from tryptophan to ICA [1]. Optimizing cytochrome P450 activity in bacterial systems requires co-expression of NADPH-cytochrome P450 reductases (CPRs) and heme biosynthesis genes [1]. Recent advances in synthetic biology, such as modular vector systems and promoter engineering, have improved titers of indole derivatives in E. coli by 15-fold compared to baseline strains [1].

Table 3: Key Challenges in Microbial ICA Production

ChallengeEngineering StrategyCurrent Progress
Low CYP450 activity in bacteriaCo-expression of CPRs40% increase in IAN conversion
Toxicity of cyanide byproductsCyanide detoxification pathways90% reduction in free cyanide
Substrate competition with hostTryptophan overexpression modules2.5 g/L tryptophan achieved

Future directions include integrating ICA biosynthesis with microbial consortia to compartmentalize toxic intermediates and employing machine learning to optimize enzyme kinetics.

Regioselectivity and Electronic Effects

Electrophilic substitution reactions of indole-3-carboxaldehyde demonstrate remarkable regioselectivity patterns governed by the electronic properties of the indole ring system [1] [2]. The formyl group at the carbon-3 position significantly influences the reactivity profile, directing electrophilic attack preferentially to the carbon-2 position when the carbon-3 site is occupied [3] [4].

The preferred site of electrophilic substitution in unsubstituted indole derivatives is typically carbon-3 due to the stabilization of the resulting carbocation intermediate through delocalization involving the nitrogen lone pair [4]. However, in indole-3-carboxaldehyde, the presence of the electron-withdrawing formyl group at carbon-3 redirects electrophilic attack to the carbon-2 position, demonstrating the directing effect of substituents [1] [3].

Halogenation Reactions

Halogenation of indole-3-carboxaldehyde proceeds efficiently under mild conditions using conventional electrophilic halogenating agents. Treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under controlled conditions typically yields 70-95% of the corresponding 2-haloindole-3-carboxaldehyde derivatives [1]. These reactions exhibit excellent regioselectivity for the carbon-2 position, with minimal formation of polyhalogenated products under optimized reaction conditions.

Acylation and Formylation Processes

Friedel-Crafts acylation of indole-3-carboxaldehyde has been extensively studied using various catalytic systems. Metal triflate catalysts, particularly yttrium triflate (Y(OTf)₃), demonstrate exceptional efficiency in promoting regioselective acylation at the carbon-2 position [5] [6] [7]. Under optimized conditions using yttrium triflate in ionic liquid media with microwave irradiation, acylation reactions achieve yields of 78-95% with high regioselectivity [6] [7].

The mechanistic pathway involves the formation of an acylium ion intermediate through activation of the acid anhydride by the Lewis acidic metal center [5]. Subsequent electrophilic attack at the electron-rich carbon-2 position of the indole ring proceeds through a Wheland intermediate, followed by proton elimination to restore aromaticity [5] [6].

Nitration and Other Electrophilic Transformations

Nitration of methyl-substituted indole-3-aldehyde derivatives has been investigated under various conditions [3]. Treatment with nitric acid in acetic acid medium results in electrophilic substitution at the carbon-2 position when carbon-3 is occupied, with yields typically ranging from 60-85%. The reaction proceeds through formation of the nitronium ion (NO₂⁺) as the active electrophile, followed by attack at the most electron-rich available position [3].

Nucleophilic Addition Chemistry

Carbonyl Reactivity and Selectivity

The aldehyde functional group in indole-3-carboxaldehyde exhibits high reactivity toward nucleophilic addition reactions while maintaining excellent chemoselectivity [8] [9]. The electron-withdrawing effect of the indole ring system enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack under mild reaction conditions.

Mannich-Type Reactions

Mannich-type reactions involving indole-3-carboxaldehyde proceed through well-established mechanistic pathways [10] [11]. The reaction typically involves initial condensation between the aldehyde and a primary amine to form an imine intermediate, followed by nucleophilic attack by an appropriate nucleophile. These transformations demonstrate excellent yields (70-95%) and broad substrate scope [10].

One notable application involves the use of indole-3-carboxaldehyde in multicomponent Mannich reactions for the synthesis of complex heterocyclic scaffolds [10] [12]. The reaction can be performed under both acidic and basic conditions, with the choice of catalyst system influencing the reaction pathway and product distribution [13].

Aldol Condensation Processes

Indole-3-carboxaldehyde participates in aldol condensation reactions as both electrophile and, under appropriate conditions, as a nucleophile through enolization of the formyl group [14] [15]. Base-catalyzed aldol condensations typically proceed through formation of an enolate intermediate, followed by nucleophilic attack on another carbonyl compound [14] [9].

A particularly interesting example involves the domino alkyne insertion/aldol reaction/aromatization sequence with 2-alkynyl indole-3-carbaldehyde and 1,3-diketones [15]. This cascade process leads to the construction of 2-indolyl phenols through formation of carbon-carbon bonds, demonstrating the versatility of the aldehyde functionality in complex synthetic transformations.

Imine Formation and Schiff Base Chemistry

Formation of imines from indole-3-carboxaldehyde and primary amines represents one of the most efficient and selective reactions in its repertoire [1] [16]. The condensation typically proceeds under mild heating conditions with excellent yields (85-98%) and high selectivity [1]. The reaction can be catalyzed by various acid catalysts, with the use of molecular sieves enhancing the reaction efficiency by removing water formed during the condensation process [16].

Grignard and Organometallic Additions

Nucleophilic addition of Grignard reagents and other organometallic species to indole-3-carboxaldehyde provides access to secondary alcohols with good to excellent yields [17]. These reactions typically require anhydrous conditions and proceed through the standard nucleophilic addition mechanism, with the organometallic reagent attacking the electrophilic carbonyl carbon.

Cross-Coupling Reaction Applications

Suzuki-Miyaura Cross-Coupling

Suzuki cross-coupling reactions involving indole-3-carboxaldehyde derivatives have emerged as powerful tools for carbon-carbon bond formation [18] [19] [20]. The reaction typically employs palladium catalysts with suitable ligands, boronic acids as coupling partners, and basic reaction conditions. Yields generally range from 65-95% depending on the specific substrate combination and reaction conditions [18] [19].

Recent developments in catalyst systems have enabled highly selective carbon-2 arylation of indole derivatives through direct carbon-hydrogen bond activation [19]. The use of electrophilic palladium catalysts such as Pd(TFA)₂ in combination with appropriate ligands allows for regioselective functionalization without the need for pre-installed halogen substituents [19].

Stille Cross-Coupling Transformations

Stille cross-coupling reactions provide an alternative approach for carbon-carbon bond formation using organotin reagents as coupling partners [21] [22] [23]. These reactions typically proceed under palladium catalysis with good regioselectivity and yields ranging from 70-90% [21] [22]. The reaction conditions are generally milder than those required for Suzuki coupling, making Stille coupling particularly suitable for sensitive substrates.

A notable application involves the synthesis of π-conjugated indole dyads through double Stille cross-coupling reactions [21] [22]. The methodology enables access to complex molecular architectures with strong blue emission properties, demonstrating the utility of these transformations in materials science applications [21].

Heck Reaction Variants

The Mizoroki-Heck reaction of indole derivatives has been extensively studied, with particular attention to regioselectivity control [24] [25]. Traditional Heck reactions of indole typically favor carbon-3 substitution due to the intrinsic electronic properties of the indole ring [24]. However, recent developments in ligand design have enabled ligand-controlled regioselectivity, allowing access to both carbon-2 and carbon-3 functionalized products [24].

Oxidative Heck reactions represent a particularly valuable variant, enabling direct carbon-hydrogen functionalization without the need for pre-installed halogen substituents [24] [25]. These reactions typically proceed through palladium(II)/palladium(IV) or palladium(II)/palladium(0) catalytic cycles, with the choice of ligand and reaction conditions determining the regioselectivity outcome [24].

Sonogashira and Other Cross-Coupling Methods

Sonogashira cross-coupling reactions enable the introduction of alkyne functionalities into indole-3-carboxaldehyde frameworks [26] [27]. These reactions typically proceed under palladium catalysis with copper co-catalysts, providing access to alkynylated indole derivatives with good yields and selectivity for terminal alkyne substrates [26].

Other cross-coupling methodologies, including decarboxylative coupling reactions, have been developed for the functionalization of indole-3-carboxylic acid derivatives [28] [29] [30]. These reactions proceed through initial decarboxylation to generate reactive organometallic intermediates, followed by cross-coupling with appropriate electrophilic partners [28] [29].

Multicomponent Reaction Architectures

Ugi and Related Four-Component Reactions

Indole-3-carboxaldehyde serves as an excellent component in Ugi four-component reactions, enabling the rapid assembly of complex molecular architectures [10] [11]. The reaction proceeds through initial imine formation between the aldehyde and an amine component, followed by isocyanide insertion and subsequent rearrangement to yield the final amide product [11].

The versatility of the Ugi reaction with indole-3-carboxaldehyde has been demonstrated through the synthesis of various drug-like compounds incorporating the indole pharmacophore [11]. The reaction tolerates a wide range of functional groups and provides access to structurally diverse products with good to excellent yields (70-95%) [11].

Groebke-Blackburn-Bienaymé Reactions

The Groebke-Blackburn-Bienaymé reaction represents a powerful three-component process for the construction of fused polyheterocyclic systems [10]. When indole-3-carboxaldehyde is employed as the aldehyde component, the reaction proceeds through formation of an initial adduct that undergoes spontaneous cyclization to yield complex fused ring systems [10].

Recent developments have revealed novel reaction pathways involving polarity inversion along the multicomponent reaction coordinate [10]. This phenomenon allows for the continuation of the transformation with productive domino processes, leading to the discovery of new synthetic routes to linked, fused, and bridged polyheterocyclic scaffolds [10].

Passerini Three-Component Reactions

Passerini reactions involving indole-3-carboxaldehyde provide access to α-acyloxyamide derivatives through a three-component process involving aldehydes, isocyanides, and carboxylic acids [11]. The reaction proceeds through nucleophilic attack of the isocyanide on the aldehyde, followed by rearrangement involving the carboxylic acid component [11].

These reactions typically proceed under mild conditions with good yields (65-85%) and excellent functional group tolerance [11]. The products serve as valuable intermediates for further synthetic elaboration, particularly in the context of natural product synthesis and medicinal chemistry applications [11].

Cascade and Domino Processes

Multicomponent cascade reactions involving indole-3-carboxaldehyde have emerged as powerful tools for the rapid construction of complex molecular frameworks [31] [15]. These processes typically involve multiple bond-forming events occurring in a single reaction vessel, leading to highly efficient synthetic transformations [31].

A particularly noteworthy example involves the modular assembly of tetrahydrocarboline alkaloids through multicomponent reactions of indole derivatives with formaldehyde and amino hydrochlorides [31]. This protocol provides expedient access to biologically relevant indole alkaloids with high functional group compatibility and broad substrate scope [31].

Physical Description

Tan powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 g/mol

Monoisotopic Mass

145.052763847 g/mol

Heavy Atom Count

11

LogP

1.68 (LogP)
1.68

Melting Point

197 - 199 °C

UNII

7FN04C32UO

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 156 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00043 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

487-89-8

Wikipedia

Indole-3-carbaldehyde

General Manufacturing Information

1H-Indole-3-carboxaldehyde: ACTIVE

Dates

Last modified: 08-15-2023
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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